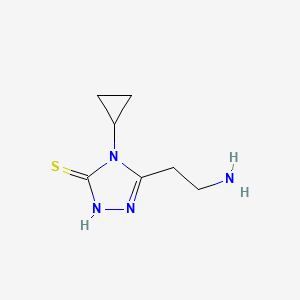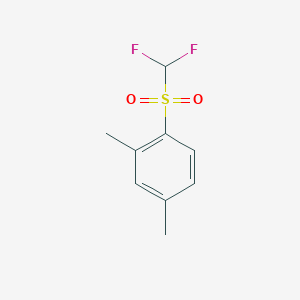
1-Difluoromethanesulfonyl-2,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Difluoromethanesulfonyl-2,4-dimethylbenzene is an organic compound with the molecular formula C₉H₁₀F₂O₂S and a molecular weight of 220.24 g/mol . This compound is characterized by the presence of a difluoromethanesulfonyl group attached to a dimethylbenzene ring. It is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
The synthesis of 1-Difluoromethanesulfonyl-2,4-dimethylbenzene typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with difluoromethane in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Difluoromethanesulfonyl-2,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of sulfides or other reduced forms.
Substitution: The difluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Difluoromethanesulfonyl-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Difluoromethanesulfonyl-2,4-dimethylbenzene involves its interaction with molecular targets such as enzymes and proteins. The difluoromethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Difluoromethanesulfonyl-2,4-dimethylbenzene can be compared with other sulfonyl-containing compounds such as:
Methanesulfonyl chloride: A simpler sulfonyl compound used in similar applications.
Trifluoromethanesulfonyl chloride: A more reactive sulfonyl compound with different reactivity and applications.
Benzenesulfonyl chloride: Another aromatic sulfonyl compound with distinct properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and applications in various fields.
Properties
Molecular Formula |
C9H10F2O2S |
|---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
1-(difluoromethylsulfonyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C9H10F2O2S/c1-6-3-4-8(7(2)5-6)14(12,13)9(10)11/h3-5,9H,1-2H3 |
InChI Key |
KVEWVTIQVFCFCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13296112.png)
![1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B13296121.png)
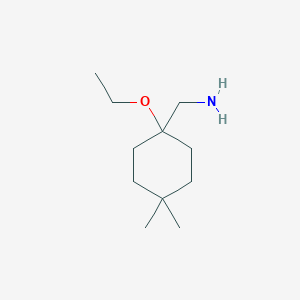
![1-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13296141.png)
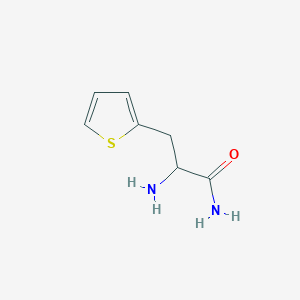
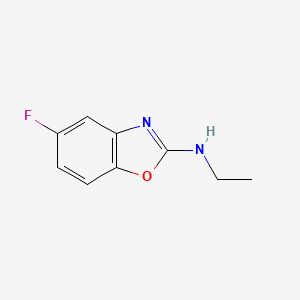
![5-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13296163.png)
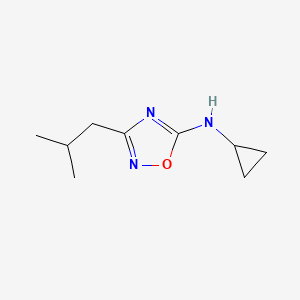
![2-ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13296176.png)
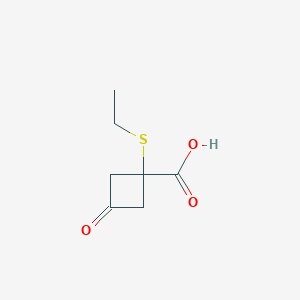
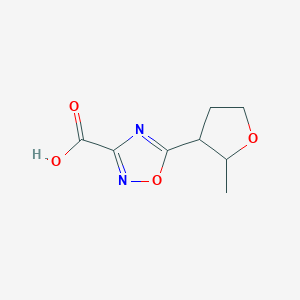
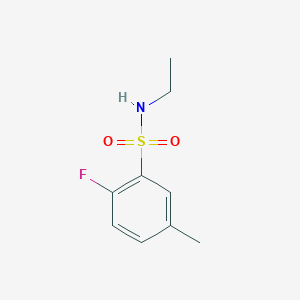
![4-[(Trimethylsilyl)methyl]oxane-4-carbaldehyde](/img/structure/B13296190.png)
